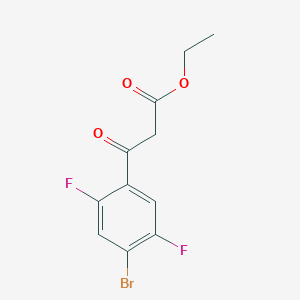

Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate

Overview

Description

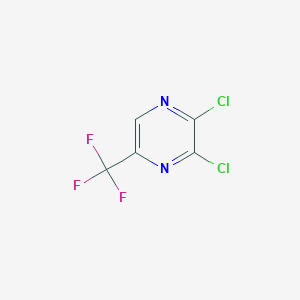

The compound “Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate” seems to be a derivative of "2-Bromo-1-(3,4-difluorophenyl)ethanone" and "ethyl 4-bromo-2,5-difluorophenylacetic acid" . These compounds contain bromine and fluorine atoms attached to a phenyl ring, which is further connected to an ethanone or acetic acid moiety .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a phenyl ring substituted with bromine and fluorine atoms, an ester group, and a ketone group. The exact structure would depend on the positions of these substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of halogens and the ester group could affect its polarity, solubility, and reactivity .Scientific Research Applications

1. Polymorphism in Pharmaceutical Compounds

- Study: A study investigated two polymorphic forms of a pharmaceutical compound similar to Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate, using spectroscopic and diffractometric techniques. This research highlighted challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

2. Facile One‐pot Synthesis

- Study: Research demonstrated the facile one‐pot synthesis of Ethyl 3‐alkyl‐4‐hydroxy‐2‐thioxothiazolidine‐4‐carboxylates from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate. This synthesis method was efficient and time-saving (Ge et al., 2006).

3. Organic Synthesis Techniques

- Study: A paper discussed the conversion of Ethyl 3-aryl-3-bromo-2-oxopropanoates into quinoxalin-2(1H)-ones via oxidative dehydrobromination, showcasing its utility in organic synthesis processes (Gorbunova & Mamedov, 2006).

4. Electrochemical Studies

- Study: The electrochemical reduction of a bromo-propargyloxy ester at vitreous carbon cathodes in dimethylformamide was studied, demonstrating the compound's role in understanding electrochemical reactions (Esteves et al., 2003).

5. Bioanalytical Method Development

- Study: Research on Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with similar structure, focused on developing a quantitative bioanalytical method. This is crucial for drug development and analysis (Nemani et al., 2018).

6. Synthetic Chemistry Applications

- Study: A method for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates was developed, showcasing the compound's versatility in synthetic chemistry (Larionova et al., 2013).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with the5-HT 2A receptor (HTR2A) . This receptor is a G-protein coupled receptor for 5-hydroxytryptamine (serotonin) and plays a role in neural activity, perception, cognition, and mood .

Mode of Action

Based on its potential interaction with the 5-ht 2a receptor, it can be hypothesized that ligand binding may cause a conformation change that triggers signaling via guanine nucleotide-binding proteins (g proteins) and modulates the activity of downstream effectors .

Biochemical Pathways

If it does indeed interact with the 5-ht 2a receptor, it could potentially affect the phospholipase c and phosphatidylinositol-calcium second messenger system, modulating the activity of phosphatidylinositol 3-kinase and promoting the release of ca (2+) ions from intracellular stores .

Pharmacokinetics

The compound’s predicted boiling point is 4035±450 °C, and its predicted density is 1531±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) . These properties may influence its bioavailability.

Result of Action

If it does interact with the 5-ht 2a receptor, it could potentially affect neural activity, perception, cognition, and mood .

properties

IUPAC Name |

ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2O3/c1-2-17-11(16)5-10(15)6-3-9(14)7(12)4-8(6)13/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXHWCUUIOIRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233919 | |

| Record name | Ethyl 4-bromo-2,5-difluoro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123942-12-1 | |

| Record name | Ethyl 4-bromo-2,5-difluoro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123942-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-2,5-difluoro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

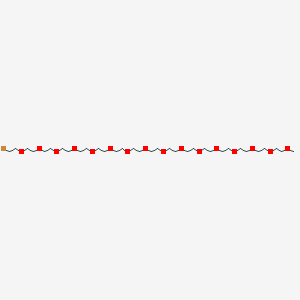

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)